Potassium [3-(trifluoromethyl)benzyl]trifluoroborate
CAS No.: 1494466-25-9
Cat. No.: VC6324145
Molecular Formula: C8H6BF6K
Molecular Weight: 266.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1494466-25-9 |
|---|---|
| Molecular Formula | C8H6BF6K |
| Molecular Weight | 266.03 |
| IUPAC Name | potassium;trifluoro-[[3-(trifluoromethyl)phenyl]methyl]boranuide |
| Standard InChI | InChI=1S/C8H6BF6.K/c10-8(11,12)7-3-1-2-6(4-7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1 |
| Standard InChI Key | MEGCZAAGMUFQSD-UHFFFAOYSA-N |
| SMILES | [B-](CC1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a benzyl group substituted with a trifluoromethyl moiety at the 3-position, bonded to a trifluoroborate anion () and a potassium counterion. The tetrahedral geometry around the boron atom stabilizes the molecule, as evidenced by its crystalline solid state and resistance to hydrolysis . The 2D structure (Figure 1) confirms the connectivity, while 3D conformational analysis remains challenging due to limitations in computational methods for handling fluorine-rich systems .
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.03 g/mol |
| Solubility | Polar solvents (MeOH, acetone) |
| Stability | Air- and moisture-stable |
Spectroscopic Characterization
11B NMR: A characteristic quartet () appears near , consistent with tetracoordinated boron . 19F NMR reveals two distinct signals: a quartet () at for the group and a singlet at for the aromatic group .
Synthesis and Manufacturing
Synthetic Routes
The most common preparation involves treating 3-(trifluoromethyl)benzyl chloride with potassium hydrogen fluoride () in aqueous media :
This method, adapted from protocols for analogous trifluoroborates, yields the product in ~70–80% purity after recrystallization . Alternative routes employ transmetalation from Grignard reagents or hydroboration of styrene derivatives, though these are less efficient for aryl-substituted systems .
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
As a trifluoroborate salt, this compound serves as a robust nucleophile in palladium-catalyzed cross-couplings. Its stability enables reactions with aryl chlorides, bromides, and mesylates under mild conditions (e.g., , , 80°C) . For example:
This reactivity is critical for constructing biaryl motifs in drug candidates, such as kinase inhibitors .
Table 2: Representative Cross-Coupling Results
| Electrophile (Ar'-X) | Catalyst | Yield (%) |
|---|---|---|
| 4-Bromotoluene | 92 | |
| 2-Chloropyridine | 78 |
Functional Group Transformations
The benzyltrifluoroborate moiety undergoes electrophilic substitution, enabling late-stage modifications. For instance, bromination at the para position of the benzyl ring proceeds regioselectively in at 0°C .
Industrial and Research Significance
The compound’s stability and versatility make it invaluable in medicinal chemistry for introducing trifluoromethyl-substituted benzyl groups. Recent patents highlight its use in synthesizing anticancer agents and PET tracers . Additionally, its role in materials science—such as modifying polymer side chains—is an emerging area of interest .
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